molecular formula C8H6N2O6 B8396109 2-Methyl-4,5-dinitrobenzoic acid

2-Methyl-4,5-dinitrobenzoic acid

Cat. No. B8396109
M. Wt: 226.14 g/mol
InChI Key: LXCHAMABVJFENQ-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To concentrated sulfuric acid (10 mL) at 0° C. was added concentrated nitric acid (10 mL) dropwise and the mixture was allowed to stir at 0° C. for 10 min. 2-Methyl-4-nitrobenzic acid (1.81 g, 10 mmol) was added and the mixture was allowed to stir at RT for 5 d. The mixture was poured into ice-cold water and the solid was removed by filtration and dried to give 2-methyl-4,5-dinitrobenzoic acid (1.93 g, 85%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M−H]−=225 at 3.10 min. 1H NMR (400 MHz, d6-DMSO): δ 8.53 (s, 1H), 8.26 (s, 1H), 2.71 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[N+:19]([O-])([OH:21])=[O:20]>>[CH3:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]([N+:19]([O-:21])=[O:20])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
1.81 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at RT for 5 d
Duration
5 d
ADDITION
Type
ADDITION
Details
The mixture was poured into ice-cold water
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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